((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone
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Description
((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C18H25NO6S and its molecular weight is 383.46. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(3,4,5-trimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Routes and Chemical Transformations
Bicyclic Skeletons and Tropones Synthesis : Research on 8-oxabicyclo[3.2.1]octan-3-ones has shown that these compounds can undergo specific chemical transformations to produce tropones and cycloheptenones through reactions with trimethylsilyl trifluoromethanesulfonate/triethylamine (TMSOTf/NEt3) and methanolysis of trimethylsilyl dienol ethers (Föhlisch, Bauer, & Sendelbach, 1987). Such transformations could be relevant for functionalizing or modifying the target compound for specific applications.
Antibacterial and Antimicrobial Activities : A study on pyrazolyl aryl methanones derivatives, which share the aryl methanone moiety with the compound , demonstrated favorable herbicidal and insecticidal activities (Wang et al., 2015). This suggests potential for researching similar activities in compounds with the methanone structure.
Photoinduced Molecular Transformations : The photolysis of oxime derivatives related to bicyclic structures resulted in the formation of isomeric lactams, highlighting the potential for photochemical transformations in synthesizing novel lactam derivatives from bicyclic ketones (Suginome, Furukawa, & Orito, 1991). Such findings could inform research into light-induced reactions for the compound of interest.
Antioxidant Properties : Research into diphenylmethane derivatives, including bromophenols synthesized from related methanones, has shown effective antioxidant power, suggesting the potential for exploring antioxidant activities in compounds with methanone moieties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012). This might be applicable for researching the antioxidant potential of the target compound.
properties
IUPAC Name |
(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6S/c1-23-15-7-11(8-16(24-2)17(15)25-3)18(20)19-12-5-6-13(19)10-14(9-12)26(4,21)22/h7-8,12-14H,5-6,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXWQARLFXCPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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